molecular formula C15H20ClNO2 B6123223 4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride

4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride

Cat. No.: B6123223
M. Wt: 281.78 g/mol
InChI Key: CHUFHVBFQLAHEM-UHFFFAOYSA-N
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Description

4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring attached to a but-2-ynyl chain, which is further substituted with a 3-methylphenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:

    Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of a propargyl alcohol derivative with an appropriate alkyl halide.

    Attachment of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the but-2-ynyl chain with 3-methylphenol in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through a cyclization reaction. This can be achieved by reacting the intermediate product with an appropriate amine under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to cell death in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine;hydrochloride
  • 4-[4-(3,4-Dimethylphenoxy)but-2-yn-1-yl]morpholine;hydrochloride

Uniqueness

4-[4-(3-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[4-(3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-14-5-4-6-15(13-14)18-10-3-2-7-16-8-11-17-12-9-16;/h4-6,13H,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUFHVBFQLAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC#CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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